molecular formula C19H23ClN2O2S B241251 2-(2-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

2-(2-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B241251
M. Wt: 378.9 g/mol
InChI Key: JLSLOIHGHBBGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that features a chlorophenoxy group, a piperidinyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 2-chlorophenol with an appropriate acylating agent.

    Introduction of the piperidinyl group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the thienyl group: This step may involve cross-coupling reactions, such as Suzuki or Stille coupling, to introduce the thienyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and signal transduction pathways.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluorophenyl)-2-(piperidin-1-yl)acetic acid: This compound shares structural similarities but differs in the presence of a fluorophenyl group instead of a chlorophenoxy group.

    4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole: Another compound with a chlorophenyl and thienyl group but with different overall structure and properties.

Uniqueness

2-(2-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H23ClN2O2S

Molecular Weight

378.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C19H23ClN2O2S/c20-15-7-2-3-8-17(15)24-14-19(23)21-13-16(18-9-6-12-25-18)22-10-4-1-5-11-22/h2-3,6-9,12,16H,1,4-5,10-11,13-14H2,(H,21,23)

InChI Key

JLSLOIHGHBBGCH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2Cl)C3=CC=CS3

Canonical SMILES

C1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2Cl)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.